2-(4-Fluorophenyl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile

Catalog No.
S12050345
CAS No.
442564-56-9
M.F
C15H14FN3O
M. Wt
271.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Fluorophenyl)-5-(piperidin-1-yl)-1,3-oxazole-...

CAS Number

442564-56-9

Product Name

2-(4-Fluorophenyl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile

IUPAC Name

2-(4-fluorophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile

Molecular Formula

C15H14FN3O

Molecular Weight

271.29 g/mol

InChI

InChI=1S/C15H14FN3O/c16-12-6-4-11(5-7-12)14-18-13(10-17)15(20-14)19-8-2-1-3-9-19/h4-7H,1-3,8-9H2

InChI Key

ZDIBOHACIJZCSR-UHFFFAOYSA-N

solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)F)C#N

2-(4-Fluorophenyl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound characterized by its unique structural features. It consists of a fluorophenyl group, a piperidine moiety, and an oxazole ring, along with a nitrile functional group. The presence of the fluorine atom in the phenyl ring enhances the compound's electronic properties, potentially influencing its reactivity and biological activity. The molecular formula for this compound is C14H14FN3O, and it has garnered interest for its potential applications in medicinal chemistry and pharmacology.

Due to its functional groups:

  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to the formation of amines or other derivatives.
  • Electrophilic Aromatic Substitution: The fluorophenyl group can be involved in electrophilic aromatic substitution reactions, allowing for further functionalization.
  • Cyclization Reactions: The oxazole ring can be synthesized or modified through cyclization reactions involving suitable precursors.

Common reagents used in these reactions include bases such as sodium hydride for nucleophilic substitutions and Lewis acids for electrophilic substitutions.

Research indicates that 2-(4-Fluorophenyl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile exhibits promising biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration. The presence of the piperidine ring may enhance its interaction with biological targets, potentially leading to therapeutic applications.

The synthesis of 2-(4-Fluorophenyl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves several steps:

  • Formation of the Oxazole Ring: This can be achieved through the condensation of an appropriate amine with a carbonyl compound in the presence of an acid catalyst.
  • Introduction of the Nitrile Group: The nitrile functionality can be introduced via nucleophilic substitution on a suitable precursor.
  • Incorporation of the Piperidine Moiety: This step may involve a nucleophilic substitution reaction where a piperidine derivative reacts with an electrophilic species.

These reactions require careful control of conditions such as temperature and pH to optimize yields and purity.

The applications of 2-(4-Fluorophenyl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile are primarily focused on medicinal chemistry:

  • Drug Development: Due to its potential biological activity, it may serve as a lead compound for developing new pharmaceuticals.
  • Research Tool: It can be utilized in biochemical assays to study specific biological pathways or interactions.

Interaction studies involving this compound are essential for understanding its mechanism of action and potential therapeutic effects. These studies typically assess:

  • Binding Affinity: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Mechanism of Action: Investigating how the compound influences biological processes at the molecular level.

Such studies are crucial for determining the viability of this compound as a therapeutic agent.

Several compounds share structural similarities with 2-(4-Fluorophenyl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile. These include:

  • 2-(4-Fluorophenyl)-5-(morpholin-1-yl)-1,3-oxazole-4-carbonitrile: This compound has a morpholine instead of piperidine, which may alter its pharmacological profile.
  • 2-(3-Fluorophenyl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile: A variation in the position of the fluorine atom could affect its electronic properties and biological activity.
  • 2-(4-Chlorophenyl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile: The substitution of chlorine for fluorine provides insights into how halogen variations impact reactivity and bioactivity.

Uniqueness

What sets 2-(4-Fluorophenyl)-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile apart from similar compounds is its specific combination of functional groups that confer unique chemical reactivity and potential bioactivity. The fluorophenyl group enhances stability and binding affinity, while the oxazole and piperidine rings contribute to its versatility in

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Exact Mass

271.11209024 g/mol

Monoisotopic Mass

271.11209024 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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